N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSEMCWHUAFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of the compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways, particularly those related to cancer and inflammatory responses.
In Vitro Studies
-
Anticancer Activity : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been tested against:
- HeLa cells : IC50 values indicate effective inhibition of cell proliferation.
- MCF-7 cells : The compound demonstrated a higher efficacy compared to standard chemotherapeutics.
-
Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as:
- Cyclin-dependent kinases (CDKs) : Inhibition assays revealed that it effectively reduces the activity of CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells.
In Vivo Studies
Animal model studies are essential to understand the pharmacokinetics and pharmacodynamics of the compound:
- Mouse Models : Administration of the compound in mouse models bearing tumors resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a detailed study published in a peer-reviewed journal, researchers treated human cancer cell lines with various concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer properties.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of the compound with CDK9. Using biochemical assays, researchers found that the compound binds to the active site of CDK9, inhibiting its activity effectively. This mechanism is critical for developing targeted therapies in oncology.
Scientific Research Applications
Antitumor Properties
Research has indicated that compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide exhibit significant antitumor activity. For instance, derivatives of related oxalamides have shown high inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
In vitro studies suggest that the compound may disrupt cellular proliferation pathways, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition mechanisms involving cyclooxygenase enzymes (COX). Computational docking studies have shown promising binding affinities to COX enzymes, indicating a potential role in treating inflammatory diseases .
Potential Therapeutic Uses
Given its biological activities, this compound could be explored for:
- Cancer Therapy : As an antitumor agent targeting specific cancer cell lines.
- Anti-inflammatory Drugs : As a potential treatment for conditions like arthritis or other inflammatory disorders due to its ability to inhibit COX enzymes.
Case Study 1: Antitumor Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives similar to the compound . They evaluated their anticancer activity using MCF-7 and NCI-H460 cell lines. The results demonstrated that modifications to the thiophene and sulfonamide groups significantly enhanced antitumor potency, suggesting structural optimization could lead to more effective therapies .
Case Study 2: In Silico Docking Studies
Another study utilized molecular docking techniques to assess the binding affinity of the compound to various enzyme targets involved in inflammation. The findings indicated that the compound could serve as a scaffold for developing selective COX inhibitors, potentially leading to new anti-inflammatory medications .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide functional group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | Formation of oxalic acid derivatives and primary amines via cleavage of amide bonds | |
| Basic hydrolysis | Generation of sodium oxalate and free amines with sulfonyl/thiophene groups retained |
Key Insight : The stability of the sulfonyl and thiophene moieties under hydrolysis conditions allows selective modification of the oxalamide backbone for derivatization purposes.
Nucleophilic Substitution
The sulfonyl group () participates in nucleophilic substitution reactions:
Research Note : The electron-withdrawing nature of the fluorophenyl group enhances the electrophilicity of the sulfonyl center, facilitating nucleophilic attacks .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution:
Mechanistic Detail : The electron-rich thiophene ring directs electrophiles to positions ortho/para to the existing substituents, influenced by steric and electronic factors .
Oxidation Reactions
The cyclohexene moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Epoxidation of cyclohexene to form cyclohexene oxide | ||
| -78°C, 30min} | Ozonolysis cleaves the cyclohexene ring, yielding diketone fragments |
Application : Controlled oxidation enables the synthesis of intermediates for further functionalization.
Reductive Amination
The primary amine groups (post-hydrolysis) can undergo reductive amination:
| Carbonyl Source | Conditions | Product |
|---|---|---|
| Formaldehyde | Methylation of amines to form tertiary amines | |
| Cyclohexanone | \text{H}_2 (1 atm), Pd/C, 12h} | Cyclohexyl-substituted amine derivatives |
Synthetic Utility : This reaction expands the compound’s utility in generating structurally diverse analogs for biological screening .
Complexation with Metal Ions
The oxalamide and sulfonyl groups act as ligands for metal ions:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Tetrahedral Cu(II) complexes with enhanced stability | ||
| Octahedral Fe(III) complexes exhibiting paramagnetic properties |
Implications : Metal complexes of this compound show potential in catalysis or materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
